molecular formula C7H7ClO2S B11903632 Ethyl 2-chlorothiophene-3-carboxylate

Ethyl 2-chlorothiophene-3-carboxylate

Cat. No.: B11903632
M. Wt: 190.65 g/mol
InChI Key: SZFNBOZFFBTWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chlorothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7ClO2S. It belongs to the class of thiophene derivatives, which are known for their aromatic sulfur-containing heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chlorothiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification. One common method includes the reaction of 2-chlorothiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Substitution: Formation of 2-aminothiophene-3-carboxylate or 2-thiocyanatothiophene-3-carboxylate.

    Oxidation: Formation of ethyl 2-chlorothiophene-3-sulfoxide or ethyl 2-chlorothiophene-3-sulfone.

    Reduction: Formation of ethyl 2-chlorothiophene-3-carbinol.

Mechanism of Action

The mechanism of action of ethyl 2-chlorothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of thiophene compounds have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

    Ethyl 3-chlorothiophene-2-carboxylate: Similar in structure but with different positional isomerism.

    Methyl 2-chlorothiophene-3-carboxylate: Similar but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-bromothiophene-3-carboxylate: Similar but with a bromine atom instead of a chlorine atom.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional isomerism can lead to different biological activities and applications compared to its similar compounds .

Properties

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

ethyl 2-chlorothiophene-3-carboxylate

InChI

InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3

InChI Key

SZFNBOZFFBTWLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.